molecular formula C22H22O5 B2487428 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 610752-35-7

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2487428
CAS No.: 610752-35-7
M. Wt: 366.413
InChI Key: RTTWAUWEDSXLEG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, substituted with a 4-methoxyphenyl group, a 2-methyl group, and a 2,2-dimethylpropanoate ester. Chromone derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, acetophenone, and ethyl acetoacetate.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form 4-methoxychalcone.

    Cyclization: The chalcone undergoes cyclization with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the chromone core.

    Esterification: The final step involves the esterification of the chromone derivative with 2,2-dimethylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.

    Reduction: Reduction of the carbonyl group in the chromone core can yield dihydrochromone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydrochromone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

    Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.

    Enzyme Inhibition: Investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase.

Medicine

    Anti-inflammatory: Shows potential anti-inflammatory effects, useful in the development of anti-inflammatory drugs.

    Anticancer: Studied for its cytotoxic effects against various cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of pharmaceutical compounds.

    Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity. For example, it inhibits tyrosinase by chelating the copper ions in the enzyme’s active site.

    Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a 2,2-dimethylpropanoate ester.

Uniqueness

    Methoxy Group: The presence of the methoxy group enhances its lipophilicity and may improve its ability to cross cell membranes.

    2,2-Dimethylpropanoate Ester: This bulky ester group can influence the compound’s steric properties and its interaction with biological targets.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWAUWEDSXLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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